molecular formula C10H8N2S2 B1333384 5-(Pyridin-2-yl)thiophene-2-carbothioamide CAS No. 306934-91-8

5-(Pyridin-2-yl)thiophene-2-carbothioamide

Cat. No.: B1333384
CAS No.: 306934-91-8
M. Wt: 220.3 g/mol
InChI Key: VOYHCOULKKDLRP-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide typically involves the reaction of 2-bromo-5-(pyridin-2-yl)thiophene with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)thiophene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Pyridin-2-yl)thiophene-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-2-yl)thiophene-2-carboxylic acid
  • 2-(5-Carbamothioylthien-2-yl)pyridine

Uniqueness

5-(Pyridin-2-yl)thiophene-2-carbothioamide is unique due to its specific combination of pyridine and thiophene rings, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or therapeutic potential .

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYHCOULKKDLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379825
Record name 5-(Pyridin-2-yl)thiophene-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-91-8
Record name 5-(Pyridin-2-yl)thiophene-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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